Cas no 2308465-68-9 ((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid)

(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid
- EN300-1579730
- 2308465-68-9
- (3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid
-
- インチ: 1S/C32H36N2O6/c1-20(2)28(17-29(35)36)33-31(37)30(21(3)39-18-22-11-5-4-6-12-22)34-32(38)40-19-27-25-15-9-7-13-23(25)24-14-8-10-16-26(24)27/h4-16,20-21,27-28,30H,17-19H2,1-3H3,(H,33,37)(H,34,38)(H,35,36)/t21?,28-,30?/m0/s1
- InChIKey: HKJREENRSQGWOZ-YDZQEPRFSA-N
- SMILES: O(C(NC(C(N[C@@H](CC(=O)O)C(C)C)=O)C(C)OCC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- 精确分子量: 544.25733687g/mol
- 同位素质量: 544.25733687g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 6
- 重原子数量: 40
- 回転可能化学結合数: 13
- 複雑さ: 821
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 5.1
- トポロジー分子極性表面積: 114Ų
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1579730-5.0g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1579730-0.1g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1579730-2.5g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1579730-250mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 250mg |
$3099.0 | 2023-09-24 | ||
Enamine | EN300-1579730-100mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 100mg |
$2963.0 | 2023-09-24 | ||
Enamine | EN300-1579730-0.5g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1579730-10.0g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1579730-0.25g |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1579730-10000mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 10000mg |
$14487.0 | 2023-09-24 | ||
Enamine | EN300-1579730-50mg |
(3S)-3-[3-(benzyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]-4-methylpentanoic acid |
2308465-68-9 | 50mg |
$2829.0 | 2023-09-24 |
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid 関連文献
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
(3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acidに関する追加情報
Recent Advances in the Study of (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid (CAS: 2308465-68-9)
The compound (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid (CAS: 2308465-68-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its complex structure incorporating a fluorenylmethoxycarbonyl (Fmoc) protecting group and a benzyloxy moiety, is primarily utilized in peptide synthesis and drug development. Recent studies have explored its potential as a building block for novel therapeutic agents, particularly in the context of targeted drug delivery and enzyme inhibition.
One of the key areas of research involving this compound focuses on its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely recognized for its utility in protecting amino acids during peptide chain assembly, and the benzyloxy moiety further enhances the stability of intermediate products. Recent advancements have demonstrated that (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid can significantly improve the efficiency of SPPS by reducing side reactions and increasing yield. These findings are particularly relevant for the production of complex peptides with potential therapeutic applications, such as antimicrobial peptides and hormone analogs.
In addition to its synthetic utility, this compound has been investigated for its biological activity. Preliminary studies suggest that derivatives of (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid may exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that structurally modified versions of this compound showed promising activity against cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis. This opens new avenues for the development of anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Another notable application of this compound lies in its potential use as a linker in antibody-drug conjugates (ADCs). The presence of both the Fmoc and benzyloxy groups allows for selective conjugation to monoclonal antibodies, enabling the targeted delivery of cytotoxic payloads to cancer cells. Recent preclinical studies have highlighted the stability and efficacy of ADCs incorporating (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid as a linker, with improved pharmacokinetic profiles and reduced off-target effects. These findings underscore the compound's versatility in oncology research.
Despite these promising developments, challenges remain in the large-scale synthesis and purification of (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid. Recent efforts have focused on optimizing reaction conditions to enhance yield and purity, with particular attention to green chemistry principles. For example, a 2024 study in Organic Process Research & Development proposed a solvent-free synthesis route that minimizes waste and improves scalability. Such innovations are critical for translating laboratory-scale findings into commercially viable products.
In conclusion, (3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid (CAS: 2308465-68-9) represents a multifaceted tool in chemical biology and drug discovery. Its applications span peptide synthesis, enzyme inhibition, and targeted cancer therapy, with ongoing research aimed at overcoming synthetic challenges and expanding its therapeutic potential. As the field advances, this compound is poised to play a pivotal role in the development of next-generation pharmaceuticals.
2308465-68-9 ((3S)-3-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4-methylpentanoic acid) Related Products
- 899966-59-7(N-1-(4-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-4-(propan-2-yloxy)benzamide)
- 100516-73-2(3-Methylbutane-1,3-diamine dihydrochloride)
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2305254-73-1(7-Amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid hydrochloride)
- 91724-73-1(Isovaline, 4-methoxy-(7CI))
- 761438-38-4(ALK inhibitor 2)
- 338418-48-7(1-(4-chlorophenyl)-1-ethanone O-(6-fluoro-2-pyridinyl)oxime)
- 26120-43-4(1-methyl-4-nitro-indazole)
- 1022605-83-9(PBLZIAVSGSVUKD-UHFFFAOYSA-N)
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)




